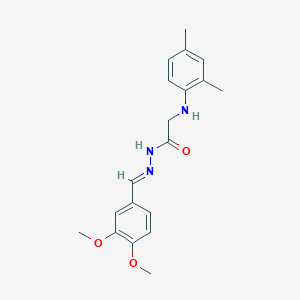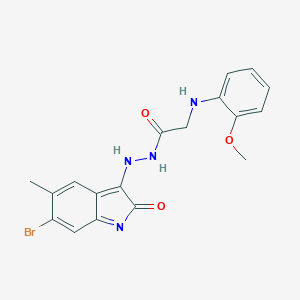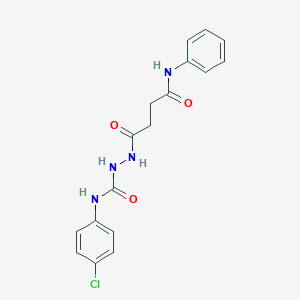![molecular formula C17H18N6O4S B323317 ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate](/img/structure/B323317.png)
ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyano group, a sulfonamide moiety, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate typically involves a multi-step process. One common method involves the diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate in the presence of sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of reactive functional groups such as the cyano and sulfonamide moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine derivatives, urea, thiourea, and guanidine hydrochloride . The reactions are typically carried out under mild conditions, often at room temperature, to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate include pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives . These products are of significant interest due to their potential biological activities.
科学的研究の応用
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The sulfonamide moiety inhibits the activity of bacterial enzymes, leading to the disruption of essential metabolic processes in the bacteria . This results in the inhibition of bacterial growth and proliferation.
類似化合物との比較
Ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate can be compared with other similar compounds such as:
- Ethyl 4-amino-5-cyano-1-[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl-1,6-dihydro-6-iminopyridazine-3-carboxylate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
These compounds share similar structural features and exhibit comparable biological activities. ethyl cyano[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)hydrazono]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
特性
分子式 |
C17H18N6O4S |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
ethyl (2E)-2-cyano-2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C17H18N6O4S/c1-4-27-16(24)15(10-18)22-21-13-5-7-14(8-6-13)28(25,26)23-17-19-11(2)9-12(3)20-17/h5-9,21H,4H2,1-3H3,(H,19,20,23)/b22-15+ |
InChIキー |
REQKGKIXYHKQCJ-PXLXIMEGSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)/C#N |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)




![2-(4-methoxyanilino)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323243.png)

![(4Z)-4-[[4-(azepan-1-ylsulfonyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323247.png)
![(4Z)-4-[(4-iodophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323248.png)
![(4Z)-4-[(3,4-dimethylphenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323249.png)
![5-[(4-piperidin-1-ylsulfonylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B323251.png)
![4-{2-[(4-fluoroanilino)carbothioyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B323254.png)

![4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323257.png)
